tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15728560
InChI: InChI=1S/C11H23N3O3/c1-6-7(2)8(9(15)14-12)13-10(16)17-11(3,4)5/h7-8H,6,12H2,1-5H3,(H,13,16)(H,14,15)/t7?,8-/m0/s1
SMILES:
Molecular Formula: C11H23N3O3
Molecular Weight: 245.32 g/mol

tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate

CAS No.:

Cat. No.: VC15728560

Molecular Formula: C11H23N3O3

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate -

Specification

Molecular Formula C11H23N3O3
Molecular Weight 245.32 g/mol
IUPAC Name tert-butyl N-[(2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl]carbamate
Standard InChI InChI=1S/C11H23N3O3/c1-6-7(2)8(9(15)14-12)13-10(16)17-11(3,4)5/h7-8H,6,12H2,1-5H3,(H,13,16)(H,14,15)/t7?,8-/m0/s1
Standard InChI Key LIRUNLCZYYYSDX-MQWKRIRWSA-N
Isomeric SMILES CCC(C)[C@@H](C(=O)NN)NC(=O)OC(C)(C)C
Canonical SMILES CCC(C)C(C(=O)NN)NC(=O)OC(C)(C)C

Introduction

tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate is an organic compound with a unique structure that includes a tert-butyl group, a hydrazine moiety, and a carbamate functional group. Its molecular formula is C11H23N3O3, and it has a molecular weight of approximately 245.32 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceutical agents.

Synthesis and Chemical Reactivity

The synthesis of tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate can be achieved through several methods, often involving the reaction of appropriate precursors in the presence of catalysts or reagents that facilitate the formation of the carbamate and hydrazine functionalities. The compound's reactivity is primarily due to its hydrazine and carbamate groups, which can participate in condensation reactions, nucleophilic substitutions, and other organic transformations.

Synthesis Methods

  • Condensation Reactions: Involving the reaction of a hydrazine derivative with a carbamate precursor.

  • Nucleophilic Substitutions: Utilizing the hydrazine group as a nucleophile to replace leaving groups in other molecules.

Applications in Medicinal Chemistry

tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate is a valuable intermediate in the synthesis of pharmaceutical agents. Its unique structure allows it to serve as a precursor for compounds with potential therapeutic properties, such as antimicrobial or anticancer activities. The compound's ability to undergo various chemical transformations makes it versatile in medicinal chemistry applications .

Potential Therapeutic Applications

  • Antimicrobial Agents: The hydrazine moiety can be modified to produce compounds with antimicrobial properties.

  • Anticancer Agents: The carbamate group can be used to synthesize compounds that inhibit cancer cell growth.

Comparison Table

Compound NameStructure FeaturesUnique Aspects
tert-Butyl ((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)carbamateHydroxy group instead of hydrazineFocus on oxopyrrolidine functionality
5-(hydroxymethyl)-3-methylisoxazoleIsoxazole ring structureDifferent heterocyclic framework
N,N-diethylhydrazineSimple hydrazine derivativeLacks carbamate and complex side groups

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator